
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride
Overview
Description
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O4S2 and a molecular weight of 326.68 g/mol . It is known for its applications in organic synthesis, particularly in the preparation of sulfonyl-containing compounds. This compound is characterized by the presence of both fluorine and trifluoromethylsulfonyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and trifluoromethylsulfonyl makes the aromatic ring less reactive towards electrophiles, but it can still undergo substitution under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Aryl Halides: Formed by halogenation reactions.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride typically involves the introduction of a sulfonamide group into organic molecules. This reaction is crucial as sulfonamides are prevalent in many pharmaceutical compounds. The compound can act as a reagent in nucleophilic aromatic substitution reactions, making it valuable for generating new sulfonamide derivatives .
Drug Development
One significant application of this compound is in drug development, particularly as an intermediate in synthesizing potent inhibitors for various biological targets. For example, it has been used to synthesize compounds that inhibit Bcl-2 and Bcl-xL proteins, which are critical in cancer cell survival. The derivatives created from this compound have shown promising results in inhibiting cancer cell growth with low nanomolar IC₅₀ values .
Structure-Based Drug Design
In structure-based drug design, the trifluoromethylsulfonyl group is identified as an effective replacement for other functional groups (e.g., nitro groups) to enhance binding affinity to target proteins such as Bcl-2 and Bcl-xL. This modification leads to compounds with improved specificity and potency against cancer cells .
Synthetic Chemistry
The compound serves as a building block for synthesizing various sulfonamide-containing drug candidates. Its ability to form stable bonds with nucleophiles like amines and alcohols facilitates the creation of complex organic molecules necessary for pharmaceutical applications .
Case Studies
Safety Considerations
Due to its corrosive nature, proper safety protocols must be followed when handling this compound. It is essential to work under inert gas conditions and avoid contact with moisture, as it can react violently with water or alcohols . Standard laboratory safety measures should be adhered to, including wearing appropriate personal protective equipment.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethylsulfonyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive . This compound can also participate in radical reactions, where the trifluoromethyl group can stabilize radical intermediates .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the fluorine atom on the aromatic ring.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethylsulfonyl group but lacks the aromatic ring.
Uniqueness
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and trifluoromethylsulfonyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications .
Biological Activity
Overview
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride is a synthetic compound with significant biological activity, particularly in medicinal chemistry and biochemical research. Its molecular formula is CHClFOS, and it has a molecular weight of approximately 326.68 g/mol. The compound features both a sulfonyl chloride and a trifluoromethyl group, enhancing its reactivity and potential applications in drug development and synthesis of complex organic molecules.
The biological activity of this compound primarily stems from its ability to act as an electrophile due to the sulfonyl chloride group. This allows it to react with various nucleophiles, forming derivatives that can interact with biological targets. The presence of the trifluoromethyl group further increases its electrophilicity, making it a potent reagent in biochemical reactions.
Applications in Biological Research
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Inhibition Studies :
- The compound has been utilized in studies targeting Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis. For instance, a derivative synthesized using this compound demonstrated high affinity (K = 2.1 nM for Bcl-2 and < 1 nM for Bcl-xL), indicating its potential as a selective inhibitor in cancer therapy .
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Drug Development :
- Research indicates that compounds containing the trifluoromethyl group can significantly enhance the potency of drugs. For example, the introduction of this group has been linked to improved inhibition of various enzymes, including reverse transcriptase, by altering the pharmacokinetic properties of the drug candidates .
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Modification of Biomolecules :
- It is employed in the modification of biomolecules to study their functions and interactions, particularly in the synthesis of sulfonamides and aryl halides.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
4-(Trifluoromethyl)benzenesulfonyl chloride | Structure | Lacks fluorine on the aromatic ring |
Trifluoromethanesulfonyl chloride | Structure | No aromatic ring but contains trifluoromethylsulfonyl group |
The uniqueness of this compound lies in its combination of both fluorine and trifluoromethylsulfonyl groups, which confers distinct chemical properties that are advantageous for various synthetic applications.
Case Studies
- Cancer Therapeutics : A study demonstrated that derivatives based on this compound exhibited selective inhibition against Bcl-2 family proteins, suggesting potential applications in targeted cancer therapies.
- Enzyme Inhibition : Research involving the synthesis of compounds with this structure showed enhanced inhibitory effects against specific enzymes, highlighting its role in developing more effective pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride in medicinal chemistry?
This compound is widely used as a sulfonylating agent in coupling reactions to synthesize sulfonamide derivatives, which are critical in drug discovery. For example, it serves as a highly activated intermediate in the preparation of small-molecule inhibitors targeting Bcl-2/Bcl-xL proteins, enabling structure-activity relationship (SAR) studies . Methodologically, it reacts with amines under mild conditions (e.g., dichloromethane, room temperature) to form sulfonamides, with yields optimized by controlling stoichiometry and moisture levels .
Q. What safety precautions are essential when handling this compound?
Key precautions include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Keep in a locked, dry environment away from oxidizing agents and moisture .
- Emergency protocols : Immediate flushing with water for skin/eye exposure and medical consultation for inhalation or ingestion .
Advanced Research Questions
Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitutions?
Solvent polarity and hydrogen-bonding capacity significantly affect reaction kinetics. Fluoroalcohol solvents (e.g., 2,2,2-trifluoroethanol) enhance solvolysis rates due to their ionizing power and stabilization of transition states via hydrogen bonding. For example, solvolysis studies show a 10-fold rate increase in 90% trifluoroethanol compared to aqueous ethanol . Methodologically, solvent screening should prioritize low nucleophilicity to minimize side reactions.
Q. How can researchers resolve contradictory data in sulfonamide coupling efficiency?
Contradictions may arise from:
- Moisture sensitivity : Hydrolysis competes with amine coupling. Pre-dry solvents (e.g., molecular sieves) and use inert atmospheres .
- Steric hindrance : Bulky amines require elevated temperatures (e.g., 40–60°C) or catalytic bases (e.g., DMAP) to improve reactivity .
- Analytical artifacts : Confirm product purity via HPLC or LC-MS, as residual starting materials or hydrolysis byproducts (e.g., sulfonic acids) may skew results .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) involving this compound?
The electron-withdrawing trifluoromethylsulfonyl and fluorine groups direct EAS to the para position relative to existing substituents. For example, nitration or halogenation reactions favor the para position due to meta-directing effects of sulfonyl groups. Methodologically, monitor reaction progress with NMR to track regiochemical outcomes .
Q. Methodological Considerations
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ions and fragmentation patterns, referencing NIST spectral databases .
- NMR spectroscopy : , , and NMR identify structural features and purity. For example, the NMR signal for the trifluoromethyl group appears at ~-60 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, leveraging the compound’s strong UV absorbance .
Q. How to mitigate decomposition during long-term storage?
Decomposition pathways include hydrolysis and thermal degradation. Strategies:
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O4S2/c8-18(15,16)4-1-2-5(9)6(3-4)17(13,14)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZOKHJRIIDLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719858 | |
Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027345-07-8 | |
Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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